molecular formula C18H17NO2 B445228 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 333412-99-0

1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No. B445228
CAS RN: 333412-99-0
M. Wt: 279.3g/mol
InChI Key: MOQFAKITSOFEFT-UHFFFAOYSA-N
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Description

1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde, also known as MPEI, is a chemical compound that has been widely used in scientific research. It is a derivative of indole, a heterocyclic organic compound, and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives, such as “1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde”, play a significant role in the synthesis of various natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Treatment of Cancer Cells

Indole derivatives have been found to be biologically active compounds that can be used for the treatment of cancer cells . They have attracted increasing attention in recent years due to their potential therapeutic applications .

Treatment of Microbes

In addition to their potential use in cancer treatment, indole derivatives can also be used to treat various types of microbes . This makes them a valuable tool in the field of microbiology .

Treatment of Various Disorders

Indole derivatives have been found to be effective in treating various types of disorders in the human body . This broad range of potential applications makes them a valuable area of study in the field of medicine .

Herbicidal Applications

Some compounds similar to “1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde” have been found to have herbicidal properties . This opens up potential applications in agriculture .

Study of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Compounds similar to “1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde” have been used in the study of the peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in the regulation of cellular differentiation, development, and metabolism.

properties

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-14-6-8-16(9-7-14)21-11-10-19-12-15(13-20)17-4-2-3-5-18(17)19/h2-9,12-13H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQFAKITSOFEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322350
Record name 1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde

CAS RN

333412-99-0
Record name 1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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